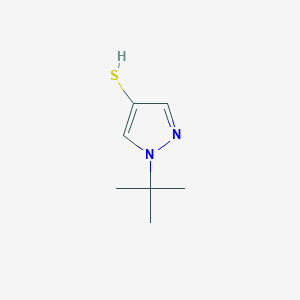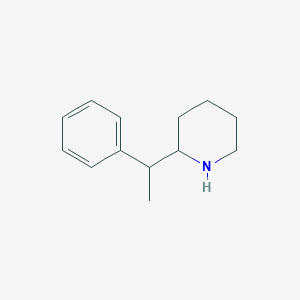![molecular formula C8H15N B13594703 3,3-Dimethyl-1-azaspiro[3.3]heptane](/img/structure/B13594703.png)
3,3-Dimethyl-1-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethyl-1-azaspiro[3.3]heptane is a spirocyclic compound that features a unique structural motif. The spirocyclic framework consists of two rings that share a single atom, creating a rigid and compact structure. This compound is of interest in medicinal chemistry due to its potential as a bioisostere of piperidine, a common scaffold in many pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-1-azaspiro[3.3]heptane typically involves a thermal [2+2] cycloaddition reaction between endocyclic alkenes and Graf’s isocyanate (ClO2S-NCO). This reaction forms spirocyclic β-lactams, which are then reduced using alane to yield the desired spirocyclic amine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Dimethyl-1-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the spirocyclic ring can be oxidized to form N-oxides.
Reduction: Reduction of the spirocyclic β-lactam intermediate to form the amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Alane (AlH3) is used for the reduction of the β-lactam ring.
Substitution: Nucleophiles such as alkyl halides can be used under basic conditions.
Major Products
Oxidation: N-oxides of this compound.
Reduction: this compound itself.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Dimethyl-1-azaspiro[3.3]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a bioisostere of piperidine.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of 3,3-Dimethyl-1-azaspiro[3.3]heptane involves its interaction with molecular targets similar to those of piperidine derivatives. The spirocyclic structure provides a rigid framework that can mimic the spatial arrangement of functional groups in piperidine, allowing it to interact with similar biological targets. This includes binding to receptors and enzymes, thereby modulating their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Azaspiro[3.3]heptane: A closely related compound with similar structural features and applications.
2-Azaspiro[3.3]heptane: Another spirocyclic compound used as a bioisostere of piperidine.
Uniqueness
3,3-Dimethyl-1-azaspiro[3.3]heptane is unique due to the presence of two methyl groups at the 3-position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability and potentially improve its pharmacokinetic properties compared to other azaspiro compounds .
Propriétés
Formule moléculaire |
C8H15N |
|---|---|
Poids moléculaire |
125.21 g/mol |
Nom IUPAC |
3,3-dimethyl-1-azaspiro[3.3]heptane |
InChI |
InChI=1S/C8H15N/c1-7(2)6-9-8(7)4-3-5-8/h9H,3-6H2,1-2H3 |
Clé InChI |
MFTYQOPSOAFFFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC12CCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Methyl3-[(methoxycarbonyl)amino]propanoate](/img/structure/B13594667.png)








